N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide
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Overview
Description
N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide is a complex organic compound with a unique structure that includes a benzhydrylamino group, a chloro-substituted benzamide, and a diethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of benzhydrylamine, which is then reacted with 4-chlorobenzoyl chloride to form an intermediate. This intermediate is further reacted with diethylaminopropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts or reagents like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides with different functional groups.
Scientific Research Applications
N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzhydrylamino group but lacking the chloro-substituted benzamide and diethylamino propyl chain.
Steviol glycoside: A compound with a different structure but similar applications in the food and pharmaceutical industries.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties, structurally different but used in similar research applications.
Uniqueness
N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(benzhydrylamino)-2-oxoethyl]-4-chloro-N-[3-(diethylamino)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3O2/c1-3-32(4-2)20-11-21-33(29(35)25-16-18-26(30)19-17-25)22-27(34)31-28(23-12-7-5-8-13-23)24-14-9-6-10-15-24/h5-10,12-19,28H,3-4,11,20-22H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALGFVZITXPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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